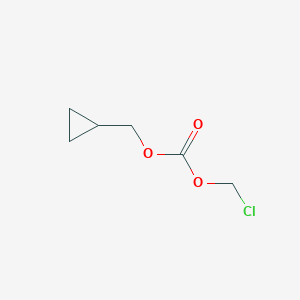
3-(3-methoxy-1-pyrrolidinyl)benzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-methoxy-1-pyrrolidinyl)benzenesulfonyl chloride is a chemical compound with the molecular formula C11H14ClNO3S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a methoxypyrrolidine group attached to a benzenesulfonyl chloride moiety, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxy-1-pyrrolidinyl)benzenesulfonyl chloride typically involves the reaction of 3-methoxypyrrolidine with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as column chromatography, helps in achieving the desired quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-methoxy-1-pyrrolidinyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The methoxypyrrolidine group can undergo oxidation to form corresponding N-oxide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used to oxidize the methoxypyrrolidine group.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups.
Major Products Formed
The major products formed from these reactions include sulfonamide, sulfonate, and sulfonothioate derivatives, as well as N-oxide derivatives of the methoxypyrrolidine group.
Applications De Recherche Scientifique
3-(3-methoxy-1-pyrrolidinyl)benzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 3-(3-methoxy-1-pyrrolidinyl)benzenesulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the activity of enzymes and receptors, thereby influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Methoxypyrrolidin-1-yl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
3-(3-Methoxypyrrolidin-1-yl)benzenesulfonate: Contains a sulfonate group instead of a sulfonyl chloride group.
Uniqueness
3-(3-methoxy-1-pyrrolidinyl)benzenesulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable tool in organic synthesis and biochemical research.
Propriétés
Numéro CAS |
947498-85-3 |
|---|---|
Formule moléculaire |
C11H14ClNO3S |
Poids moléculaire |
275.75 g/mol |
Nom IUPAC |
3-(3-methoxypyrrolidin-1-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C11H14ClNO3S/c1-16-10-5-6-13(8-10)9-3-2-4-11(7-9)17(12,14)15/h2-4,7,10H,5-6,8H2,1H3 |
Clé InChI |
NEDNODJSBGNBIL-UHFFFAOYSA-N |
SMILES canonique |
COC1CCN(C1)C2=CC(=CC=C2)S(=O)(=O)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(3-Fluorophenoxy)phenoxy]propan-2-ol](/img/structure/B8452921.png)

![methyl N-[2-(3-methoxyphenyl)ethyl]carbamate](/img/structure/B8452925.png)




![(5S)-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one](/img/structure/B8452954.png)


